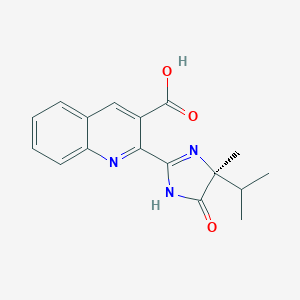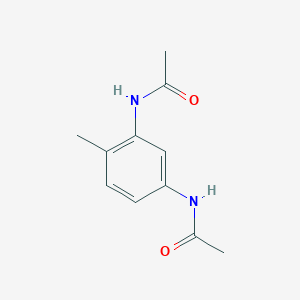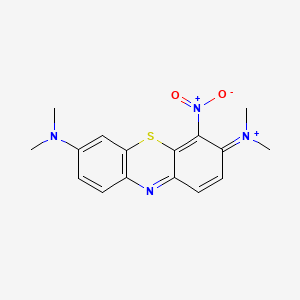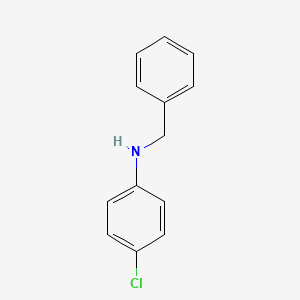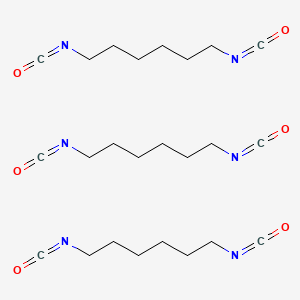
Hexamethylene diisocyanate trimer
Vue d'ensemble
Description
Hexamethylene diisocyanate trimer is a cyclic trimer of hexamethylene diisocyanate, an organic compound with the formula (CH₂)₆(NCO)₃. It is a colorless liquid known for its use in the production of polyurethanes, coatings, and adhesives. The trimer form is particularly valued for its reduced volatility and toxicity compared to its monomeric counterpart .
Méthodes De Préparation
Hexamethylene diisocyanate trimer is synthesized through the cyclotrimerization of hexamethylene diisocyanate monomer. This process typically involves the use of a catalyst such as tri-n-butylphosphine. The reaction conditions include maintaining a specific temperature and pressure to ensure the formation of the trimer while minimizing the production of higher oligomers . Industrial production methods often involve the use of autoclaves and controlled environments to achieve high yields and purity .
Analyse Des Réactions Chimiques
Hexamethylene diisocyanate trimer undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Acts as a crosslinker in the formation of polyurethanes
Common reagents used in these reactions include alcohols, water, and polyols. The major products formed are urethanes, amines, and polyurethanes .
Applications De Recherche Scientifique
Hexamethylene diisocyanate trimer has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of polyurethanes and other polymers.
Biology: Employed in the preparation of biocompatible materials.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Widely used in the production of coatings, adhesives, and elastomers .
Mécanisme D'action
The mechanism of action of hexamethylene diisocyanate trimer involves its ability to react with nucleophiles such as alcohols and amines. This reactivity is due to the presence of isocyanate groups, which can form strong covalent bonds with nucleophilic groups. The molecular targets include hydroxyl and amino groups, leading to the formation of urethane and urea linkages .
Comparaison Avec Des Composés Similaires
Hexamethylene diisocyanate trimer is often compared with other isocyanates such as:
- Isophorone diisocyanate
- Methylene diphenyl diisocyanate
- Toluene diisocyanate
Compared to these compounds, this compound offers enhanced stability, reduced volatility, and lower toxicity. Its unique cyclic structure provides increased thermal resistance and better performance in outdoor applications .
Propriétés
IUPAC Name |
1,6-diisocyanatohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRKNIZYMIXSAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28574-90-5 | |
| Record name | Hexamethylene diisocyanate trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
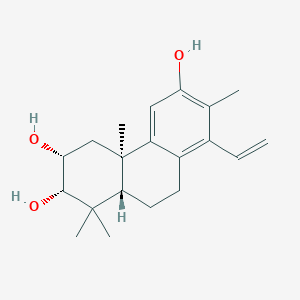
![8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B1207399.png)
![2-(butylamino)-N-[4-[5-[[2-(butylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide](/img/structure/B1207400.png)

![[4-(3-amino-2,6-dichloro-phenyl)-1,2,5-thiadiazol-3-yl] N-methyl-N-propyl-carbamate](/img/structure/B1207406.png)
